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molecular formula C11H18O4 B1592564 Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 87787-08-4

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No. B1592564
M. Wt: 214.26 g/mol
InChI Key: GPFLQUDSOXRFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138397B2

Procedure details

According to the process described in the literature (JP83-118577), methyl 1,4-dioxaspiro [4.5]decan-8-carboxylate was reacted with methyl iodide in the presence of LDA (lithium diisopropylamide) to obtain methyl 8-methyl-1,4-dioxaspiro [4.5]decan-8-carboxylate (the compound (1) of the above figure).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]([O:13][CH3:14])=[O:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CI.[CH:17]([N-]C(C)C)(C)C.[Li+]>>[CH3:17][C:8]1([C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)C(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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